molecular formula C10H11NO3 B12936128 1-Ethoxy-1h-indole-5,6-diol

1-Ethoxy-1h-indole-5,6-diol

Cat. No.: B12936128
M. Wt: 193.20 g/mol
InChI Key: IRRCGEYBJZYLIW-UHFFFAOYSA-N
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Description

1-Ethoxy-1h-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Ethoxy-1h-indole-5,6-diol typically involves the construction of the indole ring system, which can be achieved through various synthetic routes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Leimgruber-Batcho indole synthesis, which uses ortho-nitrotoluene and ethyl glyoxylate as starting materials . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 1-Ethoxy-1h-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-ethoxyindole-5,6-diol

InChI

InChI=1S/C10H11NO3/c1-2-14-11-4-3-7-5-9(12)10(13)6-8(7)11/h3-6,12-13H,2H2,1H3

InChI Key

IRRCGEYBJZYLIW-UHFFFAOYSA-N

Canonical SMILES

CCON1C=CC2=CC(=C(C=C21)O)O

Origin of Product

United States

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